GSK682753A

Description

Propriétés

IUPAC Name |

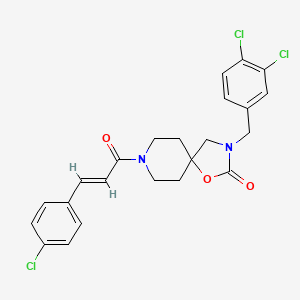

8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDLWMWIRXGSJM-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK682753A: A Technical Guide to its EBI2 Inverse Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological and functional characteristics of GSK682753A, a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Compound Activity: Inverse Agonism at EBI2

This compound has been identified as a selective and high-potency inverse agonist of EBI2.[1] EBI2 is a constitutively active G protein-coupled receptor (GPCR) that plays a crucial role in the immune system, particularly in orchestrating B-cell migration.[1] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist like this compound reduces the basal, constitutive activity of the receptor. This inhibitory effect has been demonstrated across multiple downstream signaling pathways.

Quantitative Data Summary

The inverse agonist activity of this compound on EBI2 has been quantified in several key functional assays. The following tables summarize the reported potency (IC₅₀) and efficacy of the compound.

| Assay Type | Parameter | Value | Reference |

| CREB Reporter Assay | IC₅₀ | 2.6 - 53.6 nM | [1] |

| GTPγS Binding Assay | IC₅₀ | 53.6 nM | [1] |

| ERK Phosphorylation Assay | IC₅₀ | ~50 nM | [1] |

| B-Cell Proliferation Assay (murine) | IC₅₀ | Potent inhibition | [1] |

| B-Cell Proliferation Assay (human) | IC₅₀ | Potent inhibition | [1] |

| Assay Type | Efficacy Parameter | Value | Reference |

| CREB Reporter & GTPγS Binding Assays | Inhibitory Efficacy | 75% | [1] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, it is essential to understand the signaling pathways of its target, EBI2, and the experimental workflows used to measure its activity.

EBI2 Signaling Pathway

EBI2 is constitutively active and its activity is further modulated by endogenous oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC). The receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This, in turn, affects the activation of cAMP-response element-binding protein (CREB). EBI2 activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). Furthermore, EBI2 can signal through G protein-independent pathways, such as β-arrestin recruitment.

Caption: Simplified EBI2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Characterization of Inverse Agonism

The characterization of this compound involved a series of in vitro assays to determine its effect on the constitutive activity of EBI2. The general workflow for these experiments is outlined below.

Caption: General experimental workflow for characterizing this compound's inverse agonist activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

CREB (cAMP-Response Element-Binding Protein) Reporter Assay

This assay measures the transcriptional activity of CREB, which is downstream of the Gαi-mediated inhibition of adenylyl cyclase.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells.

-

Transfection: Cells are transiently co-transfected with an expression vector for human EBI2 and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

-

Protocol:

-

Seed HEK293 cells in 96-well plates.

-

Transfect cells with the EBI2 and reporter plasmids using a suitable transfection reagent (e.g., FuGENE 6).

-

24 hours post-transfection, replace the medium with serum-free medium containing varying concentrations of this compound or vehicle (DMSO).

-

To measure the effect on agonist-independent activity, no further stimulation is needed. To assess the effect on agonist-stimulated activity, a Gαs-activating agent like forskolin can be added.

-

Incubate for an additional 6-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Data are typically expressed as a percentage of the activity in vehicle-treated cells, and IC₅₀ values are calculated using a non-linear regression analysis.

-

[³⁵S]GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate) Binding Assay

This assay directly measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

-

Preparation: Membranes are prepared from cells (e.g., HEK293) transiently expressing EBI2.

-

Protocol:

-

In a 96-well plate, incubate the cell membranes with varying concentrations of this compound or vehicle in an assay buffer containing GDP.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at 30°C for 30-60 minutes to allow for [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of an excess of unlabeled GTPγS.

-

Data are analyzed to determine the percent inhibition of basal [³⁵S]GTPγS binding, and IC₅₀ values are calculated.

-

ERK (Extracellular Signal-Regulated Kinase) Phosphorylation Assay

This assay assesses the activity of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

-

Cell Line: HEK293 cells transiently expressing EBI2.

-

Protocol:

-

Seed cells in 6-well plates and transfect with the EBI2 expression vector.

-

After 24-48 hours, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with different concentrations of this compound or vehicle for a specified time (e.g., 10-30 minutes).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane (Western Blotting).

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Subsequently, probe the same membrane with a primary antibody for total ERK1/2 as a loading control.

-

Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Calculate the percent inhibition of basal ERK phosphorylation and determine the IC₅₀.

-

B-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of primary B-cells.

-

Cells: Primary B-cells isolated from mouse spleen or human peripheral blood.

-

Protocol:

-

Isolate B-cells using negative selection magnetic beads.

-

Culture the B-cells in 96-well plates in a suitable culture medium.

-

Stimulate B-cell proliferation using an appropriate mitogen, such as anti-IgM or anti-IgG antibodies.

-

Simultaneously treat the cells with various concentrations of this compound or vehicle.

-

Incubate the cells for 48-72 hours.

-

Assess cell proliferation using a standard method, such as:

-

[³H]-Thymidine incorporation: Add [³H]-thymidine for the last 8-18 hours of culture, then harvest the cells onto filter mats and measure incorporated radioactivity.

-

CFSE or other cell proliferation dyes: Label cells with the dye before stimulation and measure the dilution of the dye by flow cytometry after the incubation period.

-

-

Calculate the percent inhibition of stimulated B-cell proliferation and determine the IC₅₀.

-

This technical guide provides a comprehensive overview of the EBI2 inverse agonist activity of this compound, offering valuable information for researchers and professionals in the field of drug discovery and development. The detailed data and protocols serve as a foundational resource for further investigation and application of this important pharmacological tool.

References

The Selectivity Profile of GSK682753A: An In-depth Technical Guide for GPR183 Researchers

Document ID: GSK_GPR183_WP_20251107 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the selectivity and pharmacological profile of GSK682753A, a potent and selective inverse agonist for the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is a constitutively active receptor that plays a critical role in mediating the migration of immune cells. This compound serves as a crucial tool for elucidating the physiological and pathological roles of GPR183. This guide consolidates quantitative data on its potency, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and workflows.

Introduction to GPR183 (EBI2)

G protein-coupled receptor 183 is an orphan GPCR primarily expressed on immune cells, including B cells, T cells, and dendritic cells.[1][2] Its expression is a critical mediator of immune cell localization within lymphoid tissues.[1] The endogenous ligands for GPR183 are oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being the most potent known activator.[2] GPR183 exhibits constitutive activity, meaning it can signal without an agonist bound. This signaling, primarily through Gαi proteins, leads to the inhibition of adenylyl cyclase and modulation of the ERK/MAPK pathway, ultimately guiding cell migration.[3][4]

Pharmacological Profile of this compound

This compound was identified as a potent and selective inverse agonist of GPR183.[3] It effectively inhibits the receptor's constitutive activity across multiple signaling endpoints. Its mechanism involves binding to the receptor and stabilizing an inactive conformation.[5]

On-Target Potency

This compound has been characterized in several functional assays, demonstrating nanomolar potency in inhibiting GPR183's constitutive signaling. The following table summarizes the key quantitative data.

| Assay Type | Cell System | Measured Effect | Potency (IC₅₀) | Efficacy | Reference(s) |

| CREB Reporter Assay | HEK293 | Inhibition of CREB activity | 53.6 nM | ~75% inhibition | [6][7] |

| GTPγS Binding Assay | HEK293 | Inhibition of G protein activation | 2.6 - 53.6 nM | ~75% inhibition | [3] |

| Forskolin-Stimulated CREB Assay | HEK293 | Inhibition of cAMP suppression | 10.9 nM | Not reported | [7] |

| ERK1/2 Phosphorylation Assay | HEK293 | Inhibition of ERK1/2 phosphorylation | 76 nM | Not reported | [8] |

| Gαi Activation Competition Assay | Detergent | Competition with 7α,25-OHC | ~350 nM | Not applicable | [9] |

Selectivity Profile

The utility of a chemical probe is defined by its selectivity. This compound has been demonstrated to be highly selective for GPR183.

A study screened this compound at concentrations up to 10 µM against a panel of other constitutively active G protein-coupled receptors. The compound showed no inhibitory effect on these off-targets, highlighting its specificity for GPR183.[7]

| Off-Target Receptor | Receptor Family | Finding | Reference |

| GPR17 | GPCR | No inhibition at concentrations ≤ 10 µM | [7] |

| GPR39 | GPCR | No inhibition at concentrations ≤ 10 µM | [7] |

| Ghrelin Receptor (GHSR) | GPCR | No inhibition at concentrations ≤ 10 µM | [7] |

| Melanocortin 1 Receptor (MC1R) | GPCR | No inhibition at concentrations ≤ 10 µM | [7] |

| ORF74 (viral GPCR) | GPCR | No inhibition at concentrations ≤ 10 µM | [7] |

It is important to note that a structurally similar analog, GSK682756A, did show some low-potency off-target activity at high concentrations (IC₅₀ of 8.4 µM) in an EBI2-deficient B cell proliferation assay, suggesting that at high micromolar concentrations, off-target effects may be observable.[8] Additionally, this compound is noted to have poor microsomal and plasma stability, making it unsuitable for in vivo studies.[10]

Signaling & Experimental Workflows

GPR183 Signaling Pathway

GPR183 activation, either by endogenous oxysterols or through its constitutive activity, initiates a signaling cascade through Gαi. This inhibits adenylyl cyclase, reducing intracellular cAMP levels, and also activates the MAPK/ERK pathway. This compound functions as an inverse agonist, binding to GPR183 and preventing this downstream signaling.

Caption: GPR183 signaling pathway and point of inhibition by this compound.

Experimental Workflow Diagrams

The characterization of this compound relies on specific functional assays. The generalized workflows for three key assays are depicted below.

This assay directly measures the activation of G proteins coupled to the receptor.

References

- 1. GPR183 - Wikipedia [en.wikipedia.org]

- 2. What are GPR183 agonists and how do they work? [synapse.patsnap.com]

- 3. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Inverse Agonist GSK682753A: A Technical Guide to its Inhibition of the EBI2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathway inhibition by GSK682753A, a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for relevant assays, and visualizes the associated signaling cascades and workflows.

Introduction to EBI2 and this compound

The Epstein-Barr virus-induced receptor 2 (EBI2) is a G protein-coupled receptor (GPCR) that plays a crucial role in the adaptive immune response, particularly in the spatial organization of B cells within lymphoid tissues[1][2]. EBI2 is constitutively active and its activity is further modulated by endogenous oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC)[3]. Dysregulation of EBI2 signaling has been implicated in various autoimmune diseases, making it an attractive therapeutic target.

This compound has been identified as a selective and highly potent inverse agonist of EBI2[1][4]. As an inverse agonist, it not only blocks the binding of activating ligands but also reduces the basal, constitutive activity of the receptor. This guide will explore the molecular mechanisms through which this compound exerts its inhibitory effects on EBI2 signaling pathways.

Quantitative Analysis of this compound Activity

This compound has been characterized across a range of in vitro functional assays to determine its potency and efficacy in inhibiting EBI2 signaling. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Potency (IC50) of this compound in Functional Assays

| Assay Type | Cell Line | Target | IC50 (nM) | Reference |

| CREB Reporter Assay | HEK293 | Human EBI2 | 53.6 | [4][5] |

| GTPγS Binding Assay | HEK293 membranes | Human EBI2 | 2.6 - 53.6 | [1][4] |

| ERK Phosphorylation Assay | HEK293 | Human EBI2 | 76 | |

| β-Arrestin Recruitment Assay | CHO | Human EBI2 | 40 | [3] |

Table 2: Efficacy of this compound

| Assay Type | Parameter | Value | Reference |

| CREB Reporter Assay | Maximal Inhibition | 75% | [1][4] |

EBI2 Signaling Pathway and Inhibition by this compound

EBI2 activation, either constitutively or by oxysterols, initiates a cascade of intracellular signaling events. This compound effectively curtails these pathways at the receptor level.

G Protein-Dependent Signaling

EBI2 primarily couples to the Gi family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This, in turn, affects the activity of cAMP-dependent protein kinase (PKA) and the transcription factor cAMP response element-binding protein (CREB)[1][4]. This compound, as an inverse agonist, stabilizes an inactive conformation of EBI2, preventing G protein coupling and subsequent downstream signaling.

EBI2 G Protein-Dependent Signaling Pathway Inhibition by this compound.

G Protein-Independent Signaling

EBI2 can also signal through G protein-independent pathways, including the recruitment of β-arrestin and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK)[1][3]. This compound has been shown to inhibit both β-arrestin recruitment and ERK phosphorylation induced by EBI2 activation[1][3].

EBI2 G Protein-Independent Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.

CREB Reporter Assay

This assay measures the activation of the transcription factor CREB, a downstream effector of the Gαi pathway.

Objective: To quantify the inverse agonist activity of this compound on EBI2-mediated CREB activation.

Materials:

-

HEK293 cells

-

EBI2 expression plasmid

-

Gqi4myr chimeric G protein plasmid (to couple Gαi to the Gq pathway for a robust reporter signal)

-

CRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay substrate (e.g., LucLite)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the EBI2, Gqi4myr, and CRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Addition: 24 hours post-transfection, replace the medium with a serum-free medium containing varying concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.

-

Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the dose-response curve to determine the IC50 value.

GTPγS Binding Assay

This is a functional membrane-based assay that directly measures the activation of G proteins by a GPCR.

Objective: To determine the effect of this compound on the constitutive G protein activation by EBI2.

Materials:

-

HEK293 cells stably or transiently expressing EBI2

-

Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EGTA)

-

Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, GDP)

-

[35S]GTPγS

-

This compound

-

Scintillation cocktail

-

Glass fiber filters

-

Filter manifold

-

Scintillation counter

Protocol:

-

Membrane Preparation: Harvest EBI2-expressing HEK293 cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of this compound or vehicle, and GDP.

-

Initiation of Reaction: Start the binding reaction by adding [35S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) and plot the specific binding against the concentration of this compound to calculate the IC50.

ERK Phosphorylation Assay (Western Blot)

This assay is used to assess the activation of the MAPK/ERK pathway.

Objective: To measure the inhibition of EBI2-mediated ERK phosphorylation by this compound.

Materials:

-

HEK293 cells expressing EBI2

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Starvation: Culture EBI2-expressing HEK293 cells to 80-90% confluency and then serum-starve them for 4-6 hours.

-

Compound Treatment: Treat the cells with different concentrations of this compound or vehicle for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate it with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total-ERK. Plot the normalized values against the this compound concentration to determine the IC50.

General Workflow for ERK Phosphorylation Western Blot Assay.

Conclusion

This compound is a valuable research tool for dissecting the physiological and pathological roles of the EBI2 receptor. Its potent inverse agonist activity effectively inhibits both G protein-dependent and -independent signaling pathways downstream of EBI2. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists in the fields of immunology, pharmacology, and drug discovery who are interested in modulating EBI2 activity. Further investigation into the therapeutic potential of this compound and similar compounds is warranted for the treatment of autoimmune and inflammatory disorders.

References

- 1. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPCR β-Arrestin Product Solutions [discoverx.com]

- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK682753A: A Technical Guide to its Role in Immune Cell Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK682753A is a potent and selective inverse agonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 is a key regulator of immune cell migration, particularly in the context of adaptive immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the trafficking of various immune cell populations, and detailed experimental protocols for assays used to characterize its activity. The information presented is intended to support further research and drug development efforts targeting the EBI2 pathway for the modulation of immune responses.

Introduction: The EBI2/GPR183-Oxysterol Axis in Immune Cell Trafficking

The trafficking of immune cells to specific locations within lymphoid organs and peripheral tissues is a tightly regulated process, essential for the initiation and orchestration of immune responses. A key signaling axis involved in this process is the interaction between the G protein-coupled receptor EBI2 (GPR183) and its endogenous oxysterol ligands, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] EBI2 is highly expressed on various immune cells, including B cells, T cells, and dendritic cells (DCs).[3][4] Gradients of oxysterols, produced by specific stromal cells, act as chemoattractants, guiding EBI2-expressing cells to precise microenvironments within lymphoid tissues.[2] This directed migration is crucial for processes such as B cell positioning in follicles, T cell-DC interactions, and the mounting of effective antibody responses.[3][4]

This compound is a small molecule that acts as a potent inverse agonist/antagonist of EBI2.[5] By binding to the receptor, it inhibits the downstream signaling pathways activated by oxysterols, thereby blocking the migratory response of immune cells. This makes this compound a valuable tool for studying the physiological roles of the EBI2 pathway and a potential therapeutic agent for modulating immune responses in various disease contexts.

Mechanism of Action of this compound

This compound exerts its effects by directly binding to the EBI2 receptor and inhibiting its signaling functions. EBI2 signals through at least two major pathways upon activation by its oxysterol ligands: a Gαi-dependent pathway and a β-arrestin-dependent pathway.[2] Both of these pathways are implicated in mediating the chemotactic response of immune cells.[2]

Inhibition of Gαi-Mediated Signaling

Upon oxysterol binding, EBI2 couples to inhibitory G proteins of the Gαi subfamily. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can also activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which are involved in cell migration. This compound blocks this Gαi activation, preventing the downstream signaling events that lead to chemotaxis.

Inhibition of β-Arrestin Recruitment

β-arrestins are scaffolding proteins that are recruited to activated GPCRs, leading to receptor desensitization and internalization. They can also initiate G protein-independent signaling cascades that contribute to cell migration. This compound has been shown to inhibit the recruitment of β-arrestin to the EBI2 receptor, thereby blocking this arm of the signaling pathway.[6]

The combined inhibition of both Gαi and β-arrestin pathways by this compound results in a potent blockade of EBI2-mediated immune cell migration.

Effects of this compound on Immune Cell Trafficking

The primary consequence of this compound's inhibition of EBI2 signaling is the disruption of the normal trafficking patterns of various immune cell populations.

B Lymphocytes

EBI2 plays a critical role in the positioning of B cells within secondary lymphoid organs.[3] Following activation, B cells upregulate EBI2, which guides their migration to the outer follicular and interfollicular regions, facilitating interactions with T helper cells and the initiation of the germinal center reaction.[3] By blocking EBI2, this compound is expected to disrupt this precise positioning, potentially impairing the generation of high-affinity antibodies.

T Lymphocytes

EBI2 is also expressed on T cells and is involved in their migration within lymphoid tissues.[7][8] Specifically, EBI2 has been shown to be important for the localization of activated CD4+ T cells to the T-B border, a critical site for receiving help from and providing help to B cells.[7] While direct quantitative data on the effect of this compound on T cell migration is limited, its antagonism of EBI2 suggests it would inhibit this process.

Dendritic Cells

Dendritic cells are potent antigen-presenting cells that must migrate from peripheral tissues to draining lymph nodes to initiate T cell responses. EBI2 is expressed on certain DC subsets and contributes to their positioning within the spleen and lymph nodes.[9][10][11] Inhibition of EBI2 by this compound would likely interfere with the ability of these DCs to reach their optimal location for antigen presentation.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds.

Table 1: Inhibition of EBI2-Mediated Signaling by this compound

| Assay | Cell Type | Parameter | IC50 (nM) | Reference |

| ERK Phosphorylation | HEK293 | Inhibition | 76 | [2] |

| Calcium Mobilization | HL-60 | Inhibition | < 50 | [12] |

Table 2: Inhibition of B Cell Proliferation by EBI2 Antagonists

| Compound | Cell Type | Parameter | IC50 (µM) | Reference |

| GSK682756A | Wild-type B cells | Inhibition | 0.28 | [2] |

| GSK682756A | EBI2-deficient B cells | Inhibition | 8.4 | [2] |

Note: GSK682756A is a structurally and functionally similar analog of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the activity of this compound.

Transwell Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of immune cells towards a chemoattractant.

Materials:

-

Transwell inserts (5 µm pore size for lymphocytes)

-

24-well tissue culture plates

-

Immune cells of interest (e.g., primary B cells, T cells, or a relevant cell line)

-

Chemoattractant: 7α,25-dihydroxycholesterol (7α,25-OHC)

-

This compound

-

Assay medium: RPMI 1640 with 0.5% BSA

-

Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

-

Flow cytometer or plate reader for quantification

Procedure:

-

Cell Preparation: Culture immune cells to a sufficient density. On the day of the assay, harvest the cells and wash them with assay medium. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in assay medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

Assay Setup:

-

Add 600 µL of assay medium containing the chemoattractant (e.g., 100 nM 7α,25-OHC) to the lower wells of the 24-well plate.

-

In a separate plate, pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

GTPγS Binding Assay

This assay measures the ability of a compound to inhibit G protein activation by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

Cell membranes prepared from cells overexpressing EBI2

-

[35S]GTPγS

-

This compound

-

7α,25-dihydroxycholesterol (7α,25-OHC)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP

-

Scintillation vials and scintillation fluid

-

Filter plates and vacuum manifold

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in order:

-

Assay buffer

-

This compound at various concentrations or vehicle control (DMSO)

-

Cell membranes (5-10 µg of protein per well)

-

7α,25-OHC (at its EC80 concentration)

-

-

Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination of Reaction: Terminate the reaction by rapid filtration through GF/B filter plates using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS). Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding by this compound at each concentration and determine the IC50 value.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated EBI2 receptor.

Materials:

-

PathHunter® EBI2 β-arrestin cell line

-

This compound

-

7α,25-dihydroxycholesterol (7α,25-OHC)

-

Assay medium (as recommended by the manufacturer)

-

Detection reagents (as provided with the kit)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Plating: Seed the PathHunter® EBI2 cells in the 96-well plates at the density recommended by the manufacturer and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay medium.

-

Antagonist Treatment: Add the this compound dilutions to the cells and incubate for 30-60 minutes at 37°C.

-

Agonist Stimulation: Add 7α,25-OHC at its EC80 concentration to the wells and incubate for 90 minutes at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

-

Measurement: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of agonist-induced β-arrestin recruitment for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: EBI2 Signaling Pathway and Inhibition by this compound.

Caption: Transwell Chemotaxis Assay Workflow.

Caption: GTPγS Binding Assay Workflow.

Caption: β-Arrestin Recruitment Assay Workflow.

Conclusion

This compound is a powerful research tool for dissecting the complex roles of the EBI2/GPR183-oxysterol signaling axis in immune cell trafficking. Its ability to potently and selectively inhibit EBI2-mediated migration of B cells, T cells, and dendritic cells provides a means to investigate the physiological and pathological consequences of disrupting these processes. The experimental protocols and data presented in this guide offer a foundation for researchers and drug developers to further explore the therapeutic potential of targeting EBI2 in inflammatory and autoimmune diseases. Further studies are warranted to fully elucidate the in vivo effects of this compound on immune responses and to explore its potential as a clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EBI2 guides serial movements of activated B cells and ligand activity is detectable in lymphoid and non-lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Migration mediated by the oxysterol receptor GPR183 depends on arrestin coupling but not receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. researchgate.net [researchgate.net]

- 9. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archive.connect.h1.co [archive.connect.h1.co]

- 11. researchgate.net [researchgate.net]

- 12. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

GSK682753A: A Technical Guide to a Potent EBI2 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK682753A is a synthetic, small molecule that acts as a selective and highly potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1][2] EBI2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system, particularly in guiding the migration of B cells, T cells, and dendritic cells.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound, serving as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a piperidine-based, non-peptide molecule.[3][4] Its structure has been determined by cryo-electron microscopy in complex with its target, EBI2.[5][6][7]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | [6][8] |

| CAS Number | 1334294-76-6 | [1][9] |

| Molecular Formula | C23H21Cl3N2O3 | [1][9] |

| Molecular Weight | 479.78 g/mol | [1][9] |

| SMILES | O=C1OC2(CCN(C(/C=C/C3=CC=C(Cl)C=C3)=O)CC2)CN1CC4=CC=C(Cl)C(Cl)=C4 | [1] |

| Appearance | White to light yellow solid | [1] |

Table 2: In Vitro Activity of this compound

| Assay | Parameter | Value | Cell Line | Reference |

| EBI2 Constitutive Activity | IC50 | 53.6 nM | HEK293 | [8] |

| EBI2 Constitutive Activity (murine) | pIC50 | 7.27 ± 0.12 | - | [8] |

| Forskolin-stimulated CREB Activity | IC50 | 10.9 nM | HEK293 | [8] |

| GTPγS Binding | IC50 | ~200 nM | CHO | [3] |

| GTPγS Binding | Potency Range | 2.6 - 53.6 nM | - | [1] |

| ERK Phosphorylation | IC50 | 76 nM | HEK293 | [8][10] |

| β-arrestin Recruitment | IC50 | 40 nM | CHO | [4] |

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the EBI2 receptor.[8] EBI2 is known to signal through both G protein-dependent and G protein-independent pathways.[1]

The natural ligands for EBI2 are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which activate the receptor and induce Gαi-mediated signaling.[3][4][5] This leads to downstream effects including the inhibition of cAMP production and the modulation of MAPK pathways, ultimately resulting in the migration of immune cells.[4][5]

This compound effectively inhibits these signaling cascades. It has been shown to suppress the constitutive and agonist-induced G protein activation, as measured by GTPγS binding assays.[3][8] Furthermore, it inhibits downstream signaling events such as the phosphorylation of extracellular signal-regulated kinase (ERK) and the activation of cAMP-response element-binding protein (CREB).[8] this compound also blocks β-arrestin recruitment to the receptor, a G protein-independent signaling pathway.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins by the EBI2 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

CHO cells stably expressing human EBI2 are cultured in appropriate media.

-

Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.

-

-

Assay Conditions:

-

Membranes are incubated in assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µg/mL saponin.

-

GDP (10 µM) is added to the membranes and incubated on ice for 15 minutes.

-

Varying concentrations of this compound are added, followed by the EBI2 agonist 7α,25-OHC (e.g., 1 nM).

-

The binding reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).

-

-

Incubation and Termination:

-

The reaction mixture is incubated at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

-

Detection:

-

Filters are washed with ice-cold buffer, dried, and radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Data are analyzed using non-linear regression to determine IC50 values.

-

CREB-Based Reporter Assay

This assay quantifies the inhibition of EBI2-mediated Gαi signaling, which leads to a decrease in cAMP levels and subsequent reduction in CREB activation.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are transiently co-transfected with an EBI2 expression vector and a CREB-responsive luciferase reporter plasmid. A chimeric Gα subunit (e.g., Gqi4myr) can be co-transfected to couple the Gαi-coupled receptor to a Gq-regulated downstream pathway, leading to a measurable signal.[8]

-

-

Compound Treatment:

-

24 hours post-transfection, cells are treated with varying concentrations of this compound.

-

For assays measuring the inhibition of agonist-induced activity, cells are stimulated with an EBI2 agonist. To measure inverse agonism on constitutive activity, no agonist is added.[8] In some experiments, adenylyl cyclase is stimulated with forskolin to measure the inhibitory effect of EBI2 on cAMP production.[8]

-

-

Lysis and Luminescence Measurement:

-

After a suitable incubation period (e.g., 6 hours), cells are lysed.

-

Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

-

Data Analysis:

-

Luciferase activity is normalized to a control (e.g., DMSO vehicle).

-

IC50 values are calculated from concentration-response curves.

-

In Vivo Considerations

While this compound is a potent tool for in vitro studies, reports suggest it has poor microsomal and plasma stability, which may limit its suitability for in vivo applications without further chemical modification.[11]

Conclusion

This compound is a well-characterized inverse agonist of the EBI2 receptor, demonstrating high potency and selectivity in a range of in vitro assays. Its ability to inhibit both G protein-dependent and -independent signaling pathways makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EBI2. This guide provides essential technical information to support further research into the therapeutic potential of targeting the EBI2 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EMDB-26135: Cryo-EM structure of this compound-bound EBI2/GPR183 - Yorodumi [pdbj.org]

- 7. 7TUY: Cryo-EM structure of this compound-bound EBI2/GPR183 [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

GSK682753A: An In-Depth Technical Guide on its Effect on ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK682753A is a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183. EBI2 is a G protein-coupled receptor that plays a crucial role in the adaptive immune response by directing B cell migration. Notably, EBI2 exhibits constitutive activity, leading to downstream signaling in the absence of an agonist. One of the key signaling pathways activated by EBI2 is the mitogen-activated protein kinase (MAPK) cascade, culminating in the phosphorylation of extracellular signal-regulated kinase (ERK). This phosphorylation is a critical event in cell proliferation, differentiation, and survival. This compound, by inhibiting EBI2, effectively attenuates this downstream ERK activation. This technical guide provides a comprehensive overview of the effect of this compound on ERK phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways and workflows.

Core Mechanism of Action

This compound functions as an inverse agonist, meaning it not only blocks the binding of activating ligands but also reduces the basal, constitutive activity of the EBI2 receptor. EBI2 is known to activate ERK through both G protein-dependent and G protein-independent mechanisms. The constitutive activation of ERK by EBI2 has been shown to be pertussis toxin-insensitive, suggesting a G protein-independent mechanism. This compound has been demonstrated to inhibit both this constitutive ERK phosphorylation and the agonist-induced, G protein-dependent activation of ERK.[1][2]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effect of this compound on various signaling events downstream of EBI2 has been quantified in several studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound, providing a comparative view of its potency in different assays.

| Assay Type | Parameter Measured | Reported IC50 | Reference |

| ERK Phosphorylation | Inhibition of EBI2-mediated ERK phosphorylation | 76 nM | [2] |

| ERK Phosphorylation | Inhibition of 7α,25-OHC-induced ERK1/2 activation | 8 nM | [3] |

| GTPγS Binding | Inhibition of constitutive EBI2 activity | 53.6 nM | |

| CREB Reporter Assay | Inhibition of constitutive EBI2 activity | 2.6 - 53.6 nM | [1] |

Signaling Pathway

The signaling cascade from EBI2 to ERK is a key pathway modulated by this compound. The following diagram illustrates the two primary routes of ERK activation by EBI2 and the point of inhibition by this compound.

References

An In-depth Technical Guide to GSK682753A and its Application in CREB Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK682753A, a selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), and its utility in studying the cAMP response element-binding protein (CREB) signaling pathway. This document details the mechanism of action of this compound, presents its pharmacological data, and offers detailed protocols for key in vitro assays to assess its impact on CREB activation. This guide is intended to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate the EBI2-CREB signaling axis in various physiological and pathological contexts.

Introduction to this compound and the EBI2-CREB Signaling Axis

This compound is a potent and selective small molecule inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1] EBI2 is a G protein-coupled receptor (GPCR) that is constitutively active and plays a crucial role in the immune system, particularly in B-cell migration and T-cell-dependent antibody responses.[2][3] The endogenous ligands for EBI2 are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[3]

The signaling cascade initiated by EBI2 activation is primarily mediated through the Gαi subunit of heterotrimeric G proteins.[4] Activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key kinase responsible for the phosphorylation and subsequent activation of the transcription factor CREB.[6] Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, regulating their transcription.[6]

This compound, as an inverse agonist, binds to EBI2 and stabilizes the receptor in an inactive conformation, thereby inhibiting its constitutive activity and blocking agonist-induced signaling.[1] This leads to an increase in intracellular cAMP levels and subsequent activation of the PKA-CREB pathway.

Quantitative Pharmacological Data of this compound

The inhibitory potency of this compound has been characterized in various in vitro functional assays. The following table summarizes the reported IC50 values for this compound in inhibiting EBI2-mediated signaling events.

| Assay Type | Description | IC50 (nM) | Reference |

| CREB Reporter Assay | Measures the inhibition of EBI2's constitutive activity on a CRE-driven luciferase reporter gene in HEK293 cells. | 53.6 | [1] |

| GTPγS Binding Assay | Quantifies the inhibition of agonist-stimulated [35S]GTPγS binding to membranes from cells expressing EBI2, reflecting G protein activation. | 2.6 - 53.6 | [7] |

| ERK Phosphorylation Assay | Determines the inhibition of EBI2-mediated phosphorylation of Extracellular signal-Regulated Kinase (ERK) by Western blot. | 76 | [8] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EBI2-CREB signaling pathway and a general experimental workflow for assessing the effect of this compound.

Caption: EBI2-CREB Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound activity.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).[7] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it further in the appropriate assay buffer.

-

Stock Solution (10 mM): Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.[9]

CREB Luciferase Reporter Assay

This assay measures the transcriptional activity of CREB in response to changes in cAMP levels. A reporter construct containing a luciferase gene downstream of multiple CREs is transfected into cells.

Materials:

-

HEK293 cells stably expressing EBI2 and a CRE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well white, clear-bottom tissue culture plates.

-

This compound stock solution.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the HEK293-EBI2-CRE-Luc cells in a 96-well plate at a density of 30,000-40,000 cells per well in 100 µL of culture medium.[10]

-

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically 100 µL per well).

-

Measurement: Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure cell lysis and signal development. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the IC50 value.

GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Materials:

-

Cell membranes prepared from cells overexpressing EBI2.

-

[35S]GTPγS (radiolabeled).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP).

-

Scintillation cocktail.

-

Glass fiber filter mats.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

This compound at various concentrations or vehicle control.

-

Cell membranes (5-20 µg of protein per well).

-

[35S]GTPγS (final concentration 0.1-0.5 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4) to remove unbound [35S]GTPγS.

-

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the dose-response curve for this compound to calculate its IC50.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the phosphorylation status of ERK1/2, a downstream target of EBI2 signaling.

Materials:

-

Cells expressing EBI2.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with different concentrations of this compound or vehicle for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.[8]

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK. Plot the dose-response to determine the IC50 of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the EBI2 signaling pathway and its downstream effects on CREB activation. This technical guide provides the essential information and detailed protocols for researchers to effectively utilize this compound in their studies. The provided data and methodologies will facilitate a deeper understanding of the role of the EBI2-CREB axis in health and disease, and may aid in the development of novel therapeutics targeting this pathway.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for graded inhibition of CREB:DNA interactions by multi-site phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3.4. Western Blotting and Detection [bio-protocol.org]

- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to GSK682753A: A Potent Inverse Agonist for the Study of the G Protein-Coupled Receptor EBI2 (GPR183)

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs), particularly those investigating the Epstein-Barr virus-induced receptor 2 (EBI2).

Introduction: GSK682753A is a potent and selective small molecule inhibitor of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1][2] EBI2 is a constitutively active GPCR that plays a crucial role in the immune system, particularly in orchestrating B cell migration and positioning within lymphoid follicles.[3][4] this compound functions as an inverse agonist, effectively suppressing the baseline, ligand-independent signaling activity of the receptor.[1][3] This property, combined with its high selectivity, makes this compound an invaluable chemical probe for elucidating the complex signaling pathways and physiological functions governed by EBI2. While initially characterized as an inverse agonist, subsequent research suggests it may also function as a competitive antagonist against endogenous oxysterol ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[5] This guide provides a comprehensive overview of its mechanism, quantitative data, relevant signaling pathways, and detailed experimental protocols for its application in GPCR research.

Core Mechanism of Action

This compound selectively targets EBI2, inhibiting its constitutive activity with high efficacy.[3] Its primary mechanism is the suppression of both G protein-dependent and potentially G protein-independent signaling cascades initiated by the active state of the receptor.[1][2] The compound has demonstrated similar potency for both human and murine forms of EBI2.[6]

The binding of this compound is critically dependent on a specific amino acid within the receptor's transmembrane domain. Site-directed mutagenesis studies have identified Phenylalanine at position 111 (Phe111) as a key determinant for its inverse agonism.[3] Substituting this residue with alanine results in a greater than 500-fold decrease in the compound's potency, indicating a direct and specific interaction within the ligand-binding pocket.[3]

Quantitative Data and Selectivity Profile

The potency of this compound has been quantified across multiple functional assays that measure distinct downstream events in the EBI2 signaling cascade. The compound consistently demonstrates inhibitory activity in the nanomolar range.

Table 1: Potency (IC₅₀) of this compound in Functional Assays

| Assay Type | Measured Effect | IC₅₀ Value (nM) | Cell System | Source |

|---|---|---|---|---|

| CREB Reporter Assay | Inhibition of constitutive CREB activity | 53.6 | HEK293 | [1][6] |

| [³⁵S]GTPγS Binding Assay | Inhibition of G protein activation | 2.6 | HEK293 Membranes | [3][6] |

| ERK Phosphorylation Assay | Inhibition of constitutive ERK1/2 phosphorylation | 76 | HEK293 |[7] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[8][9]

Table 2: Selectivity Profile of this compound

| Receptor Target | Activity Observed | Concentration Tested | Source |

|---|---|---|---|

| GPR39 | No inhibition | Up to 10 µM | [6] |

| Ghrelin Receptor | No inhibition | Up to 10 µM | [6] |

| GPR17 | No inhibition | Up to 10 µM | [6] |

| MC1R | No inhibition | Up to 10 µM | [6] |

| ORF74 | No inhibition | Up to 10 µM |[6] |

The lack of activity against other constitutively active GPCRs, including GPR17 which is the closest human homolog to EBI2, underscores the high selectivity of this compound.[6]

Signaling Pathways Modulated by this compound

EBI2 primarily signals through the Gαi family of G proteins, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. It also activates the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This compound effectively blocks these constitutive signaling outputs.

Caption: EBI2 constitutive signaling and inhibition by this compound.

Detailed Experimental Protocols

The following protocols are foundational for characterizing the interaction of this compound with EBI2.

CREB (cAMP Response Element-Binding Protein) Reporter Assay

This assay measures the transcriptional activity downstream of cAMP signaling. Inverse agonism at the Gαi-coupled EBI2 receptor leads to a decrease in constitutive CREB-mediated reporter gene expression.

Caption: Workflow for the CREB-luciferase reporter assay.

Methodology:

-

Cell Culture: HEK293 cells are cultured in appropriate media and seeded into 96-well plates.

-

Transfection: Cells are transiently co-transfected with expression plasmids for FLAG-tagged EBI2, a chimeric Gα subunit (like Gqi4myr to couple Gαi to the PLC pathway, which also activates CREB), and a CRE-luciferase reporter construct.[6]

-

Compound Treatment: Following transfection (typically after 24 hours), the media is replaced with media containing serial dilutions of this compound or vehicle control (DMSO).[1]

-

Incubation: Cells are incubated with the compound for a defined period (e.g., 24 hours) to allow for changes in reporter gene expression.[1]

-

Lysis and Detection: The cells are lysed, and a luciferase substrate solution (e.g., LucLite) is added.[1]

-

Data Acquisition: Luminescence is measured using a microplate reader.

-

Data Analysis: Background luminescence (from cells transfected with an empty vector) is subtracted. The data is then normalized to the signal from vehicle-treated cells (representing 100% constitutive activity). An IC₅₀ curve is generated using non-linear regression.[6]

[³⁵S]GTPγS Binding Assay

This biochemical assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells overexpressing EBI2. This involves cell homogenization and centrifugation to isolate the membrane fraction.[6]

-

Assay Reaction: Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), [³⁵S]GTPγS, and varying concentrations of this compound.[6]

-

Incubation: The reaction is typically carried out at 30°C for 60 minutes to allow for nucleotide exchange.[6]

-

Filtration: The reaction is terminated by rapid filtration through GF/B or GF/C glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free nucleotide in the solution.

-

Washing: Filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of non-radiolabeled GTPγS and subtracted from all values. Specific binding is plotted against the concentration of this compound to determine the IC₅₀.[6]

ERK Phosphorylation Assay (Western Blot)

This assay assesses the phosphorylation status of ERK1/2, a key downstream kinase in the MAPK pathway activated by EBI2.

Caption: Workflow for Western blot-based ERK phosphorylation assay.

Methodology:

-

Cell Treatment: EBI2-expressing cells are treated with different concentrations of this compound for a specific duration.[7]

-

Lysis: Cells are washed with cold PBS and lysed on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading on the gel.

-

Electrophoresis (SDS-PAGE): Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis.

-

Blotting: The separated proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated sequentially with a primary antibody specific for phosphorylated ERK (pERK) and a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is then stripped and re-probed with an antibody for total ERK as a loading control.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified, and the pERK signal is normalized to the total ERK signal. The normalized values are used to generate an IC₅₀ curve.[7]

Limitations and Considerations

While this compound is a highly effective in vitro tool, it has been reported to have poor microsomal and plasma stability.[4] This characteristic makes it unsuitable for in vivo studies in animal models but does not detract from its utility in cell-based assays and biochemical experiments for target validation and pathway analysis. Researchers should always consider the potential for off-target effects, although this compound has demonstrated high selectivity in tested panels.[10][11]

Conclusion

This compound is a selective and potent inverse agonist of the GPCR EBI2. It serves as a critical research tool for dissecting the constitutive signaling of this immunologically important receptor. Through its reliable inhibition of G-protein activation, cAMP/CREB signaling, and ERK phosphorylation, this compound allows for a detailed investigation of the molecular mechanisms downstream of EBI2. The experimental protocols outlined in this guide provide a robust framework for utilizing this compound to advance our understanding of GPCR biology and its role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. taiclone.com [taiclone.com]

- 3. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. gsk3b.com [gsk3b.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

GSK682753A: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK682753A, a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183. EBI2 is a key regulator of B cell migration and function, making it a compelling target for therapeutic intervention in autoimmune diseases. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent inverse agonist of the EBI2 receptor.[1] EBI2 exhibits constitutive activity, meaning it signals without the need for an activating ligand. This basal signaling is crucial for the proper positioning of B cells within lymphoid follicles.[1] By binding to EBI2, this compound inhibits this constitutive activity, thereby modulating downstream signaling pathways that are critical for B cell function.[1] The primary mechanism involves the inhibition of G protein-dependent and -independent signaling cascades, including Gαi activation, β-arrestin recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2] Dysregulation of the EBI2 signaling pathway is implicated in various autoimmune conditions, making its modulation by compounds like this compound a promising area of research.[3]

Quantitative Data Summary

The following tables summarize the in vitro and ex vivo potency of this compound across various functional assays as reported in key studies.

Table 1: In Vitro Efficacy of this compound [1]

| Assay Type | Cell Line | Parameter | Value |

| CREB Reporter Assay | HEK293 | IC50 | 53.6 nM |

| GTPγS Binding Assay | HEK293 | IC50 | 2.6 nM |

| ERK Phosphorylation Assay | HEK293 | IC50 | 76 nM |

| β-Arrestin Recruitment Assay | CHO | IC50 | 40 nM[2] |

Table 2: Ex Vivo Efficacy of a Structural Analog (GSK682756A) in B Cell Proliferation [4]

| Cell Type | Parameter | Value |

| Wild-Type Murine B Cells | IC50 | 0.28 µM |

| EBI2-Deficient Murine B Cells | IC50 | 8.4 µM |

Table 3: Ex Vivo Efficacy of this compound in Human B Cell Proliferation [5]

| Cell Type | Parameter | Value |

| Human B Cells | IC50 | 3.0 µM |

Signaling Pathways and Experimental Workflows

EBI2 Signaling and Inhibition by this compound

The following diagram illustrates the constitutive signaling of the EBI2 receptor and the points of inhibition by this compound.

Caption: EBI2 constitutive signaling and points of inhibition by this compound.

Experimental Workflow for In Vitro Characterization

This diagram outlines the typical workflow for characterizing the in vitro activity of this compound.

Caption: Workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

CREB Reporter Assay

This assay measures the inhibition of EBI2-mediated activation of the cAMP response element-binding protein (CREB), a downstream effector of Gαi signaling.[1]

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells.

-

Reagents:

-

HEK293 cells

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin

-

pFA2-CREB expression vector

-

pFR-Luc reporter vector

-

EBI2 expression vector

-

Gqi4myr chimeric G protein expression vector (to couple Gαi to the Gαq pathway for a robust reporter signal)

-

This compound

-

Luciferase assay reagent

-

-

Protocol:

-

HEK293 cells are seeded in 96-well plates.

-

Cells are transiently co-transfected with the EBI2, pFA2-CREB, pFR-Luc, and Gqi4myr expression vectors.

-